molecular formula C13H13N3O2 B13869099 2-nitro-N-[2-(3-pyridinyl)ethyl]aniline

2-nitro-N-[2-(3-pyridinyl)ethyl]aniline

Cat. No.: B13869099
M. Wt: 243.26 g/mol
InChI Key: IHVZVYLGVKYSTA-UHFFFAOYSA-N
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Description

2-nitro-N-(2-pyridin-3-ylethyl)aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) attached to an aniline ring, which is further substituted with a pyridine ring through an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-pyridin-3-ylethyl)aniline typically involves the nitration of aniline derivatives followed by coupling with pyridine derivatives. One common method is the nitration of 2-chloroaniline to form 2-nitroaniline, which is then reacted with 2-(3-pyridyl)ethylamine under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of 2-nitro-N-(2-pyridin-3-ylethyl)aniline may involve large-scale nitration processes followed by catalytic hydrogenation and coupling reactions. The choice of catalysts, solvents, and reaction conditions is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2-pyridin-3-ylethyl)aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Iron, tin, or zinc with hydrochloric acid.

    Substitution: Strong nucleophiles such as hydroxide ions or amines.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-amino-N-(2-pyridin-3-ylethyl)aniline.

    Substitution: Various substituted aniline derivatives.

    Oxidation: Oxidized nitroaniline derivatives.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2-pyridin-3-ylethyl)aniline involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-(2-pyridin-3-ylethyl)aniline is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical and biological properties. The ethyl linker provides flexibility and enhances the compound’s ability to interact with various molecular targets .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-nitro-N-(2-pyridin-3-ylethyl)aniline

InChI

InChI=1S/C13H13N3O2/c17-16(18)13-6-2-1-5-12(13)15-9-7-11-4-3-8-14-10-11/h1-6,8,10,15H,7,9H2

InChI Key

IHVZVYLGVKYSTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCC2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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